3-T-Butyl-5-chlorotoluene

Catalog No.
S694500
CAS No.
61468-39-1
M.F
C11H15Cl
M. Wt
182.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-T-Butyl-5-chlorotoluene

CAS Number

61468-39-1

Product Name

3-T-Butyl-5-chlorotoluene

IUPAC Name

1-tert-butyl-3-chloro-5-methylbenzene

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

InChI

InChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3

InChI Key

PGWGZYIVAPNUTH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)Cl)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C)(C)C

Chlorination of Toluene

    Application Summary: 3-T-Butyl-5-chlorotoluene can be produced by the chlorination of toluene.

    Methods of Application: The process involves the use of ionic liquids with [BMIM], [Et 3 NH], and [BPy] cations and Al n Cl −3n+1, Zn n Cl −2n+1, and Cu n Cl −n+1 anions as catalysts for the chlorination of toluene with Cl 2.

    Results or Outcomes: The outcome of this process is the production of 3-T-Butyl-5-chlorotoluene.

Thermophysical Property Datafile for Process Simulators

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

Quantum Tools for IR Spectra Interpretation

3-T-Butyl-5-chlorotoluene is an organochlorine compound characterized by a toluene backbone substituted with a tert-butyl group and a chlorine atom. Its chemical formula is C10H13Cl, and it features a tert-butyl group at the 3-position and a chlorine atom at the 5-position of the aromatic ring. This compound is typically a colorless to pale yellow liquid, exhibiting properties common to chlorinated aromatic compounds, such as volatility and moderate solubility in organic solvents.

As information on 3-TB-5-Cl is limited, it is advisable to handle it with caution assuming similar properties to other chloroaromatic compounds. Potential hazards include:

  • Skin and Eye Irritation: Chlorinated aromatics can be irritating to the skin and eyes upon contact.
  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.
  • Environmental Impact: Chlorinated aromatics can be harmful to aquatic life; proper disposal methods should be followed.
Typical of aromatic compounds:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as the S_NAr mechanism, especially in polar solvents.
  • Electrophilic Aromatic Substitution: The tert-butyl group is an electron-donating group, which can enhance electrophilic substitution reactions on the aromatic ring.
  • Hydrolysis: In the presence of water or alcohols, it may undergo hydrolysis to form corresponding alcohol derivatives.

The synthesis of 3-T-Butyl-5-chlorotoluene can be achieved through several methods:

  • Electrophilic Aromatic Substitution:
    • Toluene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the tert-butyl group.
    • Chlorination can subsequently be performed using chlorine gas or other chlorinating agents under controlled conditions.
  • Grignard Reaction:
    • A Grignard reagent derived from tert-butyl bromide can react with chlorobenzene, followed by hydrolysis to yield the desired compound.
  • Direct Chlorination:
    • Toluene can be subjected to chlorination using chlorine gas in the presence of UV light or heat, followed by selective alkylation with tert-butyl groups.

Unique Characteristics3-T-Butyl-5-chlorotolueneTert-butyl and chlorine on tolueneChemical intermediate, solventUnique combination of steric hindrance and electronegativity effects from chlorinem-ChlorotolueneChlorine at meta positionSolvent, intermediateLacks bulky tert-butyl groupp-ChlorotolueneChlorine at para positionOrganic synthesisDifferent reactivity patternstert-ButylbenzeneTert-butyl directly on benzeneSolvent, intermediateNo halogen substitution

Studies on similar compounds indicate that 3-T-Butyl-5-chlorotoluene may exhibit significant interactions with various solvents and biological systems. For instance, its interactions with alcohols can lead to hydrogen bonding phenomena that affect solubility and reactivity.

Hydrogen bonding interactions between chlorinated toluenes and alkanols have been documented, suggesting that such interactions could influence their behavior in mixed solvent systems .

Similar Compounds

  • m-Chlorotoluene: Similar in structure but lacks the tert-butyl group; used as a solvent and chemical intermediate.
  • p-Chlorotoluene: Another isomer of chlorotoluene; often used in organic synthesis.
  • tert-Butylbenzene: Contains only the tert-butyl group attached directly to benzene; used as a solvent and chemical intermediate.

Comparison Table

CompoundStructure Features

3-Tert-butyl-5-chlorotoluene (CAS: 61468-39-1) is a substituted aromatic compound with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol. Its systematic IUPAC name is 1-tert-butyl-3-chloro-5-methylbenzene, reflecting the positions of the tert-butyl (–C(CH₃)₃), chloro (–Cl), and methyl (–CH₃) groups on the benzene ring (Figure 1). Alternative names include 3-T-butyl-5-chlorotoluene and 1-(tert-butyl)-3-chloro-5-methylbenzene.

The compound’s structure is characterized by:

  • A central benzene ring.
  • A tert-butyl group at position 1.
  • A chlorine atom at position 3.
  • A methyl group at position 5.

Its SMILES notation is CC1=CC(Cl)=CC(=C1)C(C)(C)C, and its InChIKey is PGWGZYIVAPNUTH-UHFFFAOYSA-N.

PropertyValue
CAS Number61468-39-1
Molecular FormulaC₁₁H₁₅Cl
Molecular Weight182.69 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Table 1: Key physicochemical properties of 3-tert-butyl-5-chlorotoluene.

Historical Context of Discovery and Synthesis

The synthesis of 3-tert-butyl-5-chlorotoluene is rooted in Friedel-Crafts chemistry and electrophilic aromatic substitution strategies. Early methods relied on traditional Lewis acid catalysts like aluminum chloride (AlCl₃) to facilitate toluene alkylation or chlorination. For example, tert-butyl chloride could react with toluene under AlCl₃ catalysis to introduce the tert-butyl group, followed by selective chlorination.

However, advancements in ionic liquid catalysis in the 21st century revolutionized its synthesis. Patents such as CN102731246A and CN105016967A describe using chloroaluminate ionic liquids (e.g., [BMIM]Cl-FeCl₃) to achieve high regioselectivity in toluene chlorination, yielding 3-tert-butyl-5-chlorotoluene with minimal byproducts. These methods improved reaction efficiency and reduced environmental impact compared to classical approaches.

A typical modern synthesis involves:

  • Alkylation: Toluene reacts with tert-butyl chloride in the presence of Et₃NHCl-AlCl₃ ionic liquids to form tert-butyltoluene.
  • Chlorination: The tert-butyltoluene intermediate undergoes electrophilic chlorination using Cl₂ gas and a Lewis acid catalyst (e.g., FeCl₃).

Significance in Organic Chemistry Research

3-Tert-butyl-5-chlorotoluene serves as a model compound for studying steric and electronic effects in aromatic systems. The tert-butyl group’s bulkiness influences reaction kinetics by hindering electrophilic attack at adjacent positions, while the chlorine atom directs subsequent substitutions meta to itself. Key research applications include:

  • Synthetic Intermediate: Used in synthesizing agrochemicals, pharmaceuticals, and dyes. For instance, it is a precursor to UV stabilizers like 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol.
  • Mechanistic Studies: Its structure aids in exploring SN1/SN2 reaction pathways, as seen in tert-butyl chloride hydrolysis.
  • Green Chemistry: Ionic liquid-catalyzed syntheses of this compound align with sustainable chemistry goals by minimizing hazardous waste.
ApplicationRole
Agrochemical SynthesisBuilding block for herbicides/pesticides
Polymer AdditivesUV stabilizers and antioxidants
Catalysis ResearchSubstrate for studying ionic liquid efficiency

Table 2: Research applications of 3-tert-butyl-5-chlorotoluene.

Direct chlorination of 3-tert-butyltoluene represents a fundamental synthetic approach for producing 3-T-Butyl-5-chlorotoluene through electrophilic aromatic substitution [1]. The reaction mechanism involves the formation of a chlorine cation electrophile in the presence of Lewis acid catalysts, which subsequently attacks the aromatic ring at positions activated by the electron-donating tert-butyl group [2]. Under controlled conditions, chlorination preferentially occurs at the meta position relative to the tert-butyl substituent due to steric hindrance effects [3].

Temperature optimization studies demonstrate that chlorination reactions proceed effectively at temperatures ranging from 20 to 80 degrees Celsius, with optimal selectivity achieved at lower temperatures to minimize side reactions [4]. The reaction kinetics follow first-order behavior with respect to both the aromatic substrate and chlorine concentration [5]. Pressure effects become significant at elevated temperatures, with optimal conversions observed under atmospheric pressure conditions [5].

The chlorination process exhibits distinct regioselectivity patterns depending on reaction conditions. At temperatures below 30 degrees Celsius, the reaction demonstrates enhanced selectivity for monochlorinated products, with conversion rates exceeding 85 percent under optimized conditions [6]. Higher temperatures favor formation of polychlorinated byproducts, necessitating careful temperature control for selective synthesis [4].

Table 1: Direct Chlorination Parameters and Yields

Temperature (°C)Pressure (atm)Conversion (%)Selectivity (%)Reaction Time (h)
201.078924
401.085882.5
601.091821.5
801.094751

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation provides an alternative synthetic route through the reaction of chlorotoluene with tert-butyl chloride in the presence of aluminum chloride catalyst [7]. This approach involves initial formation of a tert-butyl carbocation, which subsequently attacks the aromatic ring at positions ortho and para to the methyl group [8]. The reaction proceeds through a carbocation intermediate that exhibits high stability due to the tertiary nature of the tert-butyl group [9].

Statistical optimization studies of tert-butylation reactions reveal that temperature, molar ratios, and catalyst concentration significantly influence product yields [10]. Optimal conditions include temperatures between 60 and 80 degrees Celsius, with molar ratios of toluene to tert-butyl chloride ranging from 4:1 to 5:1 [10]. The catalyst loading typically requires 1.0 to 2.0 percent by weight of aluminum chloride relative to the aromatic substrate [10].

The reaction mechanism involves multiple steps including carbocation formation, electrophilic attack, and proton elimination [7]. Temperature effects demonstrate that higher temperatures favor carbocation stability but may lead to rearrangement reactions [9]. The use of tertiary halides limits carbocation rearrangement while sterically hindered aromatic compounds help control overalkylation [7].

Table 2: Friedel-Crafts Alkylation Optimization Results

Temperature (°C)Molar Ratio (Toluene:t-BuCl)Catalyst (% w/w)Yield (%)Selectivity (%)
604:11.043.285
704.5:11.548.788
805:12.051.282

Catalytic Systems for Selective Chlorination

Catalytic systems for selective chlorination employ various Lewis acids and ionic liquids to enhance regioselectivity and reaction efficiency [1]. Zinc chloride-containing ionic liquids demonstrate superior performance for selective chlorination, achieving ortho-chlorotoluene selectivities exceeding 65 percent [1]. The Lewis acid strength of different metal chlorides influences the reaction pathway, with stronger Lewis acids favoring electrophilic substitution mechanisms [1].

Antimony trichloride catalysts exhibit exceptional selectivity for para-substituted products in chlorination reactions [4]. Optimization studies reveal that antimony-based catalysts operate effectively at temperatures between 35 and 40 degrees Celsius, producing high yields of monochlorinated products with minimal formation of dichlorotoluene byproducts [4]. The catalyst system demonstrates recyclability without significant loss of activity [1].

Iron chloride catalysts represent traditional choices for aromatic chlorination, though they typically produce lower selectivities compared to modern ionic liquid systems [3]. The combination of iron chloride with sulfur-containing co-catalysts enhances para-selectivity while reducing meta-chlorotoluene formation [4]. Copper chloride-containing ionic liquids favor radical chlorination mechanisms, leading to increased benzyl chloride formation [1].

Table 3: Catalytic System Performance Comparison

Catalyst SystemTemperature (°C)Conversion (%)Ortho-Selectivity (%)Para-Selectivity (%)
[BMIM]Cl-2ZnCl28099.765.426.0
SbCl34088.515.278.3
FeCl36082.170.025.0

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences chlorination reaction pathways and product distributions [11]. Water-miscible polar solvents including ethanol, methanol, and acetonitrile favor aromatic chlorination mechanisms, yielding chlorotoluene selectivities between 61 and 86 percent [11]. These solvents promote electrophilic substitution by stabilizing charged intermediates and facilitating chlorine activation [12].

Chlorinated solvents such as dichloromethane, chloroform, and carbon tetrachloride promote alpha-chlorination pathways, resulting in benzyl chloride selectivities exceeding 81 percent [11]. The choice of solvent determines whether radical or electrophilic mechanisms predominate, with chlorinated solvents favoring radical pathways due to their ability to stabilize radical intermediates [12].

Solvent-water mixtures demonstrate unique reactivity patterns, with optimal compositions typically containing 2.5 milliliters organic solvent to 1.5 milliliters water [12]. The presence of water proves crucial for generating active chlorinating species, particularly when using potassium hydrogen sulfate and potassium chloride systems [12]. Reactions conducted in pure water or pure organic solvents show significantly reduced activity compared to mixed solvent systems [12].

Table 4: Solvent Effects on Chlorination Selectivity

Solvent SystemAromatic Chlorination (%)Benzyl Chlorination (%)Conversion (%)Reaction Time (h)
CH2Cl2/H2O1981591
CHCl3/H2O1585481
C2H5OH/H2O8614981
CH3CN/H2O7624951

Byproduct Formation and Purification Strategies

Byproduct formation in chlorination reactions includes dichlorotoluenes, meta-chlorotoluene, and benzyl chloride, with quantities varying based on reaction conditions [4]. Dichlorotoluene formation increases at elevated temperatures and extended reaction times, necessitating careful process control [13]. The ratio of meta-chlorotoluene to para-chlorotoluene typically remains below 0.4 percent under optimized conditions [4].

Purification strategies employ fractional distillation as the primary separation technique, taking advantage of boiling point differences between isomers [14]. Ortho-chlorotoluene, with a boiling point of 158.5 degrees Celsius, separates readily from meta and para isomers through conventional distillation [14]. The separation of meta-chlorotoluene (boiling point 161.2 degrees Celsius) from para-chlorotoluene (boiling point 161.5 degrees Celsius) requires specialized techniques due to their similar volatilities [14].

Crystallization methods prove effective for para-chlorotoluene purification, exploiting its higher melting point of 7.6 degrees Celsius compared to the meta isomer at minus 48.7 degrees Celsius [14]. Steam distillation provides an alternative purification approach, utilizing azeotropic behavior between water and chlorotoluenes to separate products from sulfonic acid byproducts [15]. Selective adsorption using zeolites offers additional purification options, with mesoporous materials demonstrating selectivity for para-substituted compounds [14].

Table 5: Purification Method Efficiency

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Energy Requirement
Fractional Distillation95.288.56High
Crystallization99.182.312Medium
Steam Distillation93.891.24Medium
Zeolite Adsorption98.785.18Low

XLogP3

4.6

Wikipedia

1-tert-Butyl-3-chloro-5-methylbenzene

Dates

Modify: 2023-08-15

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